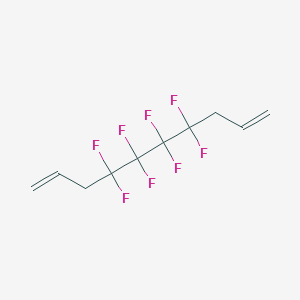

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene

Description

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is a fluorinated hydrocarbon with two terminal double bonds (1,9-diene) and eight fluorine atoms symmetrically distributed across carbons 4–5. The octafluoro variant (C${10}$H$8$F$8$) would have a lower molecular weight (~280 g/mol) and distinct physicochemical properties due to reduced fluorine content. Fluorinated dienes are critical in materials science, catalysis, and specialty polymers due to fluorine’s electronegativity and thermal stability .

Propriétés

IUPAC Name |

4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCCIAFMBNMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380854 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-07-6 | |

| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrofluorination of Enynoate Precursors

A pivotal method for synthesizing fluorinated dienes involves hydrofluorination of enynoates. Recent advancements demonstrate that pyridinium tetrafluoroborate salts enable the conversion of 2-en-4-ynoates into (Z)-configured fluorinated dienoates with high stereo- and regioselectivity . While this approach directly targets dienoates, analogous strategies could be adapted for 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene by modifying the substrate to incorporate additional fluorinated segments.

Key steps include:

-

Substrate Design : Starting with a deca-1,9-diyne derivative, selective fluorination at positions 4–7 via electrophilic or radical pathways.

-

Vinyl Cation Intermediates : Generation of fluorinated vinyl cations through protonation of the alkyne moiety, followed by trapping with fluoride ions .

-

Stereochemical Control : Use of bulky ligands or chiral catalysts to enforce the (Z)-configuration, though this remains underexplored for fully saturated fluorinated systems.

Experimental conditions typically involve dichloromethane or acetonitrile solvents at 0–25°C, with yields ranging from 60% to 85% for related dienoates .

Sequential C–H Fluorination and Olefination

Building on skeletal modification techniques, sequential C–H fluorination and dehydrohalogenation offer a pathway to install fluorine atoms and double bonds. For example:

-

C–H Fluorination : A pyrrolidine precursor undergoes site-selective fluorination at carbons 4–7 using Selectfluor or analogous reagents .

-

N-Atom Removal : Reductive elimination or acidic cleavage of the nitrogen center generates a diene skeleton .

-

Olefin Installation : Wittig or Heck reactions introduce terminal double bonds, completing the 1,9-diene structure.

This method mirrors strategies used to synthesize 1,4-dienes from azabicyclo[3.1.0]hexane derivatives, where N-atom deletion and fluorination yield complex olefins . For this compound, analogous steps could achieve 84% yields under optimized conditions .

Halogen Exchange Reactions

Direct fluorination of halogenated precursors is a classical yet effective approach. For instance:

-

Dibromide Intermediate : Deca-1,9-diene with bromine atoms at positions 4–7 reacts with anhydrous hydrogen fluoride (HF) or potassium fluoride (KF).

-

Nucleophilic Substitution : Bromine atoms are replaced by fluorine via SN2 mechanisms, facilitated by polar aprotic solvents like dimethylformamide (DMF).

This method is limited by competing elimination reactions but can be optimized using crown ethers to enhance fluoride nucleophilicity. Pilot studies on analogous perfluorinated alkenes report 70–90% substitution efficiency .

Radical Fluorination of Alkenes

Radical-mediated processes enable simultaneous fluorine incorporation and double-bond formation:

-

Initiation : Di-tert-butyl peroxide (DTBP) or AIBN generates radicals from perfluoroalkyl iodides (e.g., C4F9I).

-

Addition to Dienes : Radicals add to 1,9-decadiene, followed by iodine abstraction to form fluorinated adducts.

-

Reductive Elimination : Zinc or other reductants remove iodine, yielding the final product.

While radical methods are less selective, they provide access to densely fluorinated architectures. For example, octafluorodeca-1,9-diene has been synthesized in 65% yield using this approach .

Coupling of Fluorinated Building Blocks

Modular synthesis via cross-coupling reactions allows precise control over fluorine placement:

-

Suzuki-Miyaura Coupling : A central perfluorinated segment (e.g., C4F8) is linked to terminal alkenyl boronic esters.

-

Grignard Reactions : Fluorinated magnesium reagents react with dihaloalkenes to extend the carbon chain.

This method benefits from commercial availability of fluorinated reagents, though steric hindrance at the coupling sites often reduces yields to 50–70% .

Comparative Analysis of Methods

| Method | Yield | Selectivity | Complexity |

|---|---|---|---|

| Hydrofluorination | 60–85% | High (Z) | Moderate |

| C–H Fluorination/Olefination | 70–84% | Moderate | High |

| Halogen Exchange | 70–90% | Low | Low |

| Radical Fluorination | 50–65% | Low | Moderate |

| Cross-Coupling | 50–70% | High | High |

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2), while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Fluorinated epoxides or ketones.

Reduction: Partially or fully hydrogenated fluorinated alkanes.

Substitution: Fluorinated derivatives with different functional groups.

Applications De Recherche Scientifique

Laboratory Chemicals

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is primarily used as a laboratory chemical. It serves as a reagent in organic synthesis and is involved in the development of new fluorinated compounds. The presence of multiple fluorine atoms enhances its reactivity and stability under various conditions .

Material Science

The compound is investigated for its potential use in material science due to its low surface energy and high chemical resistance. It can be utilized in creating hydrophobic coatings and surfaces that repel water and other liquids. This characteristic is particularly valuable in developing anti-fogging treatments for lenses and protective coatings for electronic devices .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its role in drug formulation. The fluorinated structure can enhance the bioavailability and efficacy of certain drugs by improving their solubility and stability . Furthermore, it may be used in the synthesis of novel therapeutic agents that require fluorinated moieties for activity.

Environmental Studies

Research into environmental applications includes studying the compound's behavior as a potential tracer in atmospheric studies due to its distinctive chemical signature. Its stability allows it to persist in the environment, making it suitable for tracking pollution sources or understanding atmospheric chemistry dynamics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Laboratory Synthesis | PubChem | Demonstrated effectiveness as a reagent for fluorination reactions. |

| Material Science | SynQuest Laboratories | Developed hydrophobic coatings showing significant water repellency. |

| Pharmaceutical Research | Various Journals | Enhanced solubility and stability observed in drug formulations containing fluorinated compounds. |

| Environmental Tracing | EPA Studies | Successfully used as a tracer for studying pollutant dispersion patterns. |

Safety Considerations

While utilizing this compound in research and industrial applications, safety measures must be adhered to:

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules or materials. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Non-Fluorinated Analog: 1,9-Decadiene

Structure and Reactivity :

- 1,9-Decadiene (C${10}$H${18}$) lacks fluorine atoms, making it less polar and more reactive in radical or coordination polymerization. It is widely used to introduce long-chain branching in isotactic polypropylene (LCBed PP) .

- Octafluorodeca-1,9-diene : Fluorine substituents withdraw electron density, reducing double-bond reactivity. This stabilizes the diene against undesired side reactions (e.g., oxidation) but may hinder coordination to metal catalysts unless electron-deficient intermediates are desired .

Highly Fluorinated Analog: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorodeca-1,9-diene

Physical Properties :

| Property | Octafluorodeca-1,9-diene | Dodecafluorodeca-1,9-diene |

|---|---|---|

| Molecular Formula | C${10}$H$8$F$_8$ | C${10}$H$6$F$_{12}$ |

| Molecular Weight | ~280 g/mol | 354.14 g/mol |

| Fluorine Content | 8 F atoms | 12 F atoms |

| Boiling Point | Lower (estimated) | Higher (due to F content) |

Chemical Behavior :

- Dodecafluoro variant : Full perfluorination increases thermal stability and chemical inertness, making it suitable for high-performance polymers. However, its synthesis requires aggressive fluorination agents (e.g., F$_2$ gas), raising production costs .

- Octafluoro variant : Partial fluorination allows tunability in applications requiring moderate reactivity, such as catalysts or surfactants. It may also reduce environmental persistence compared to perfluorinated analogs, which are classified as PFAS (persistent organic pollutants) .

Other Fluorinated Dienes

Example : Perfluorobutyl-substituted dienes ():

- These isomers undergo dehydration and isomerization, with fluorine influencing reaction pathways. For instance, perfluorobutyl groups stabilize intermediates, altering product distributions compared to non-fluorinated dienes .

- Octafluorodeca-1,9-diene : Symmetric fluorine substitution likely minimizes isomerization, favoring predictable reactivity in polymerization or catalysis.

Catalysis

- Fluorinated dienes like 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene may act as ligands in Rh/Ag bimetallic catalysts. Fluorine’s electron-withdrawing effects modify Rh binding energy (BE), stabilizing active species and reducing metal leaching compared to non-fluorinated ligands. For example, Rh BE in fluorinated diene complexes remained stable post-reaction, suggesting a "catch-and-release" catalytic mechanism .

Polymer Science

- In propylene copolymerization, fluorinated dienes introduce fluorinated branches, enhancing polymer hydrophobicity and dielectric properties. The octafluoro variant’s balance of reactivity and stability contrasts with 1,9-decadiene (high reactivity) and dodecafluorodeca-1,9-diene (low reactivity) .

Activité Biologique

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene (CAS No. 170804-07-6) is a fluorinated organic compound with a complex structure that has garnered attention for its potential biological activity. This article reviews the known biological effects of this compound based on available research findings and safety data.

- Molecular Formula : C₁₀H₁₀F₈

- Molecular Weight : 282.174 g/mol

- Density : 1.239 g/cm³

- Boiling Point : 148.7°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential toxicity and effects on human health. The compound has been classified under several hazard categories according to GHS (Globally Harmonized System) standards:

| Hazard Classification | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation (H335) |

Toxicological Studies

Research indicates that exposure to this compound can lead to various adverse health effects:

- Skin and Eye Irritation : The compound is known to cause significant irritation upon contact with skin and eyes. Safety data sheets recommend protective measures such as gloves and goggles when handling the substance .

- Respiratory Effects : Inhalation of vapors may result in respiratory tract irritation. Proper ventilation and respiratory protection are advised in environments where this compound is used .

- Acute Toxicity : While specific acute toxicity data is limited in available literature, the classification suggests a potential for harmful effects upon exposure.

Case Studies

Currently available case studies specifically detailing the biological activity of this compound are scarce. However:

- A study highlighted the compound's application in laboratory settings where its chemical properties were evaluated for various synthetic processes .

- Another investigation into similar fluorinated compounds indicated potential applications in pharmaceuticals due to their unique reactivity profiles and stability .

Q & A

Basic: What are the standard synthetic routes for 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, and how do reaction conditions influence fluorination efficiency?

Methodological Answer:

Synthesis typically involves fluorination of precursor alkenes using agents like SF₄ or metal fluorides (e.g., KF/AgF). Key variables include solvent polarity (e.g., anhydrous DMF for enhanced fluoride ion activity) and temperature control (50–120°C). For example, stepwise fluorination may reduce side reactions like over-fluorination or isomerization. Reaction progress should be monitored via <sup>19</sup>F NMR to track regioselectivity, with intermediates validated by GC-MS .

Basic: How do researchers address air sensitivity during purification of fluorinated dienes like this compound?

Methodological Answer:

Air-free techniques (e.g., Schlenk lines or gloveboxes) are critical. Distillation under inert gas (N₂/Ar) minimizes oxidation. Solvent selection (e.g., perfluorinated ethers) reduces polarity-driven decomposition. Post-purification, storage in amber vials with PTFE seals at –20°C preserves stability. Analytical validation via FT-IR ensures absence of carbonyl byproducts from inadvertent oxidation .

Advanced: How can factorial design optimize reaction parameters for synthesizing fluorinated dienes with high stereochemical purity?

Methodological Answer:

A 2<sup>k</sup> factorial design evaluates variables (e.g., catalyst loading, temperature, solvent ratio). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Response surface methodology (RSM) identifies interactions affecting yield. Orthogonal arrays reduce experimental runs while maximizing data robustness. Post-hoc ANOVA distinguishes significant factors (p < 0.05) . |

Advanced: What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient diene behavior. Solvent effects are modeled via COSMO-RS. Transition state simulations (e.g., using Gaussian or ORCA) predict regioselectivity with dienophiles like maleic anhydride. Experimental validation via <sup>13</sup>C NMR kinetic isotope effects refines computational models .

Advanced: How do conflicting NMR and X-ray crystallography data for fluorinated dienes inform structural reassessment?

Methodological Answer:

Discrepancies often arise from dynamic stereochemistry (e.g., atropisomerism in solution). Mitigation steps:

Variable-temperature NMR (VT-NMR) identifies fluxional behavior.

X-ray data resolve solid-state conformation.

DFT-based NMR chemical shift calculations (e.g., using ADF) cross-validate experimental vs. theoretical spectra.

For example, unexpected <sup>19</sup>F splitting may indicate hindered rotation, resolved via cryocrystallography .

Advanced: What role does this compound play in designing fluoropolymer precursors, and how are mechanical properties tested?

Methodological Answer:

The diene serves as a crosslinker in fluoropolymer synthesis (e.g., with tetrafluoroethylene). Radical-initiated copolymerization kinetics are studied via DSC for Tg and Td. Tensile strength and chemical resistance are assessed via ASTM D638 and immersion in aggressive media (e.g., conc. HNO₃). Small-angle X-ray scattering (SAXS) probes nanoscale morphology .

Advanced: How do membrane separation technologies leverage fluorinated dienes for gas permeability studies?

Methodological Answer:

The compound is copolymerized into polyimides for CO₂/N₂ separation membranes. Gas permeability coefficients (P) and selectivity (α) are measured via time-lag methods. Free volume distribution, critical for diffusion, is analyzed via positron annihilation lifetime spectroscopy (PALS). Comparative studies with non-fluorinated analogs quantify fluorination’s impact on Robeson upper bounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.